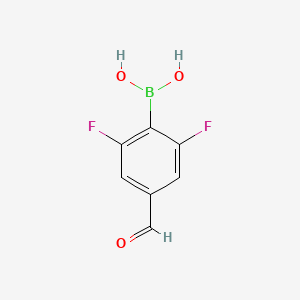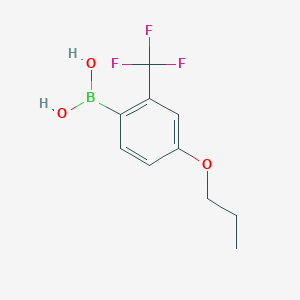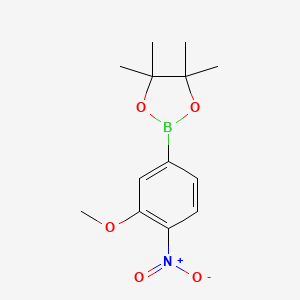
6-(Thiophen-3-YL)nicotinic acid
説明
6-(Thiophen-3-YL)nicotinic acid is a heterocyclic organic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 . It is a unique compound that has gained significant attention from researchers and professionals in various scientific fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a nicotinic acid molecule . The InChI code for this compound is 1S/C10H8NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6,14H,(H,12,13) .科学的研究の応用
Vasorelaxation and Antioxidation Properties
6-(Thiophen-3-YL)nicotinic acid derivatives exhibit potential in vasorelaxation and antioxidation. Thionicotinic acid analogs, including this compound, have been found to cause maximal vasorelaxation in a dose-dependent manner, though their effects are less potent than acetylcholine-induced nitric oxide vasorelaxation. These compounds also show antioxidant properties in DPPH and superoxide dismutase assays, with significant implications for their potential as therapeutic agents (Prachayasittikul et al., 2010).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, related to this compound, have been designed and synthesized, displaying impressive fungicidal activities. These compounds show effectiveness against cucumber downy mildew, surpassing commercial fungicides like diflumetorim and flumorph. This highlights their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Receptor Interaction and Anti-Lipolytic Effect
Nicotinic acid, including its derivatives like this compound, interacts with G-protein-coupled receptors such as PUMA-G and HM74, influencing lipid metabolism. These receptors are implicated in the anti-lipolytic effects of nicotinic acid, reducing free fatty acid and triglyceride plasma levels (Tunaru et al., 2003).
Carbonic Anhydrase Inhibition
6-Substituted nicotinic acid analogues, including this compound, have been identified as potent inhibitors of carbonic anhydrase III (CAIII), an enzyme associated with dyslipidemia and cancer progression. The inhibition by these analogues could be therapeutically significant for managing these conditions (Mohammad et al., 2017).
Biochemical and Pharmaceutical Analysis
Studies have explored the biochemical properties of nicotinic acid and its derivatives, including this compound, through various methods like spectroscopy, molecular docking, and theoretical calculations. These analyses aid in understanding the drug's interaction with lipoproteins, determining binding affinities, and examining its electronic structure, which are crucial for its pharmaceutical applications (Bardak, 2017).
特性
IUPAC Name |
6-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKJCFGWINKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686906 | |
| Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877674-90-3 | |
| Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




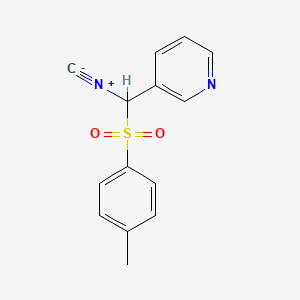
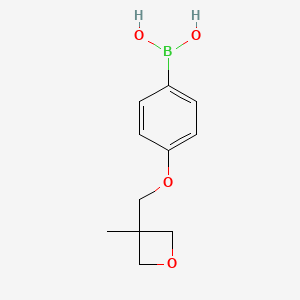

![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)
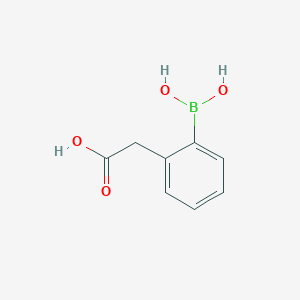
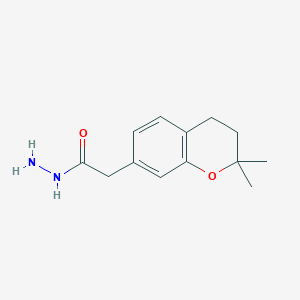
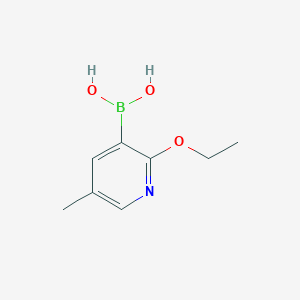
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)

